molecular formula C18H16N2O3 B2553634 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide CAS No. 919760-75-1

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B2553634
CAS RN: 919760-75-1
M. Wt: 308.337
InChI Key: NLNOCFMMQQWJBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is a derivative of 2H-chromen-2-one, also known as coumarin, which is a benzopyrone compound. This class of compounds is known for a wide range of biological activities, including antimicrobial properties as seen in derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide . The structure of the compound suggests potential biological activity, possibly related to the interactions between the coumarin system and the pyridine moiety.

Synthesis Analysis

The synthesis of related coumarin derivatives typically involves the formation of an acetic acid hydrazide intermediate, which can then be further modified to produce a variety of compounds with potential biological activities . Although the exact synthesis of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide is not detailed in the provided papers, it likely follows a similar pathway involving the formation of an intermediate that is then reacted with other chemical entities to introduce the pyridinylmethyl group.

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring, which is essential for their biological activity. The substitution pattern on the coumarin nucleus, as well as the nature of the substituents, can significantly influence the biological properties of these molecules . The presence of a pyridine ring in the N-(pyridin-4-ylmethyl)acetamide moiety could potentially affect the compound's ability to interact with biological targets, possibly enhancing its activity or specificity.

Chemical Reactions Analysis

Coumarin derivatives can undergo various chemical reactions, including cyclocondensation and the formation of Schiff's bases, as seen in the synthesis of related compounds . These reactions are often used to introduce additional functional groups or to modify the existing structure to enhance the desired biological activity. The reactivity of the acetamide group in the compound could also be explored for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of coumarin derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the core structure. These properties are crucial for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of a pyridine ring could affect the compound's polarity and, consequently, its solubility and bioavailability .

Scientific Research Applications

Pharmacological Activities and Synthesis

A review of the literature reveals that compounds structurally related to 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide, such as derivatives of piracetam (a nootropic drug) and phenylpiracetam, exhibit a wide range of biological activities. These activities include enhancing cognitive functions, treating CNS disorders, and potential effects on learning and memory improvement due to their action on central nervous system receptors (Dhama et al., 2021; Veinberg et al., 2015). These findings suggest that our compound of interest may also possess similar neuroprotective and cognitive-enhancing effects due to the structural similarities and the presence of a chromen moiety, which is known for its wide range of pharmacological activities.

Potential in Organic Synthesis and Catalysis

The versatility of heterocyclic N-oxide derivatives, akin to the structural framework of 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide, is well-documented in organic synthesis and catalysis (Li et al., 2019). These compounds serve as key intermediates in the synthesis of complex molecules and are employed in a range of synthetic transformations due to their unique reactivity patterns. This suggests potential applications of our compound in the synthesis of novel heterocyclic structures, which could be of significant interest in drug development and synthetic chemistry research.

Drug Development Applications

Given the structural and functional diversity of coumarins and pyridines, compounds such as 2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide may also find applications in drug development, particularly as scaffolds for the synthesis of pharmaceutical agents with potential anticancer, antibacterial, and anti-inflammatory properties (Yoda, 2020; Verma et al., 2019). The presence of the chromen moiety, in particular, is associated with a broad spectrum of biological activities, suggesting that derivatives of our compound could be explored for their therapeutic potentials in various disease models.

properties

IUPAC Name

2-(7-methyl-2-oxochromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-2-3-15-14(10-18(22)23-16(15)8-12)9-17(21)20-11-13-4-6-19-7-5-13/h2-8,10H,9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNOCFMMQQWJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-methyl-2-oxo-2H-chromen-4-yl)-N-(pyridin-4-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.